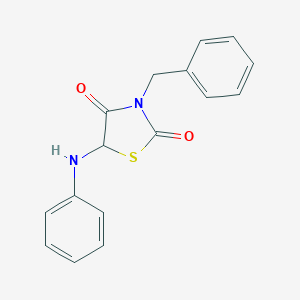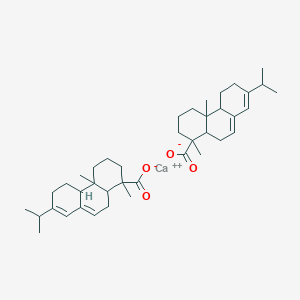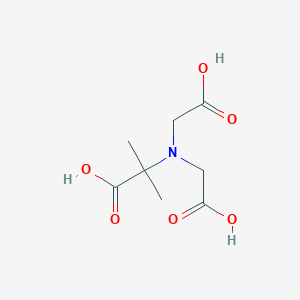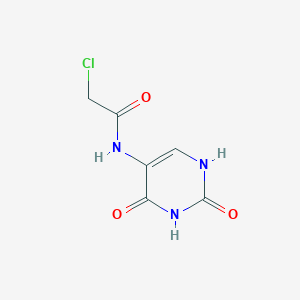
N-(4-tert-butyl-2-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-2-nitrophenyl)propanamide, also known as NBMPR, is a synthetic compound that has been extensively studied for its ability to inhibit nucleoside transporters. This compound has been used in numerous scientific research studies to better understand the mechanisms of nucleoside transport and its role in various physiological processes.
Mécanisme D'action
N-(4-tert-butyl-2-nitrophenyl)propanamide inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into cells. This inhibition can lead to a decrease in the availability of nucleosides for DNA and RNA synthesis, which can ultimately result in cell death.
Biochemical and Physiological Effects:
The inhibition of nucleoside transport by N-(4-tert-butyl-2-nitrophenyl)propanamide can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in the availability of nucleotides for DNA and RNA synthesis, which can inhibit cell proliferation. It can also affect the levels of adenosine in the brain, which can impact neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-tert-butyl-2-nitrophenyl)propanamide in lab experiments is its specificity for nucleoside transporters, which allows for targeted inhibition of this process. However, one limitation is that it can be difficult to obtain pure and stable samples of N-(4-tert-butyl-2-nitrophenyl)propanamide for use in experiments.
Orientations Futures
There are numerous future directions for research on N-(4-tert-butyl-2-nitrophenyl)propanamide and nucleoside transporters. One area of interest is the role of nucleoside transporters in cancer cells and the potential for targeting these transporters as a therapeutic strategy. Additionally, there is ongoing research on the development of new compounds that can selectively inhibit nucleoside transporters with greater potency and specificity.
Méthodes De Synthèse
The synthesis of N-(4-tert-butyl-2-nitrophenyl)propanamide involves the reaction of 4-tert-butyl-2-nitroaniline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(4-tert-butyl-2-nitrophenyl)propanamide has been used in a variety of scientific research applications, including studies on the mechanisms of nucleoside transport, the role of nucleoside transporters in cancer cells, and the development of new therapies for cancer and other diseases.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
N-(4-tert-butyl-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-5-12(16)14-10-7-6-9(13(2,3)4)8-11(10)15(17)18/h6-8H,5H2,1-4H3,(H,14,16) |
Clé InChI |
NNNVPEGEOFJHNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)



